
Aspidospermatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspidospermatine is an alkaloid.
Scientific Research Applications
Antimalarial and Antifever Properties
Aspidosperma species, including those containing aspidospermatine, have been traditionally used in South America for treating malaria and fevers. Scientific research supports this traditional use, with studies showing that extracts and alkaloids from Aspidosperma species demonstrate significant in vitro and in vivo antimalarial activity. This underscores the potential of these species as sources of antimalarials (R. C. de Paula, M. Dolabela, & A. D. de Oliveira, 2014).
Inhibition of Acetylcholinesterase and Antioxidant Properties
Aspidosperma subincanum, known as “guatambu”, is used in Brazilian traditional medicine for various ailments. Scientific studies on its extracts have found them to inhibit acetylcholinesterase and display antioxidant activity. These properties suggest potential applications in treating neurodegenerative diseases and managing oxidative stress (Marina Pereira Rocha et al., 2018).
Cardiovascular Applications
Research on Aspidosperma subincanum Mart. indicates its potential for treating cardiovascular illnesses. Studies have shown its hypotensive effects in rats and mechanisms of vasorelaxation in isolated arteries. These findings point to possible therapeutic applications in managing blood pressure and cardiovascular diseases (Milton Junio Cândido Bernardes et al., 2013).
Antitumor and Antiparasitic Properties
Aspidospermine, an indole alkaloid from Aspidosperma polyneuron, has shown biological properties against parasites and tumor cells. It's cytotoxic and genotoxic to human HepG2 cells, suggesting potential applications in antiparasitic and antitumor therapies, albeit with considerations for its cytotoxicity (G. Coatti et al., 2016).
Anti-inflammatory and Analgesic Potential
Aspidosperma pyrifolium, used traditionally for inflammatory disorders, has shown promising anti-inflammatory and analgesic effects in pharmacological tests. This validates its traditional use and indicates a potential source of active substances for developing new anti-inflammatory and analgesic drugs (F. S. V. Lins et al., 2021).
Diuretic Effects
Studies on Aspidosperma subincanum Mart. have demonstrated its diuretic properties, which are traditionally recognized for treating cardiovascular illnesses. The mechanism involves the prostaglandin system, suggesting applications in conditions requiring diuretic action (E. Ribeiro et al., 2015).
properties
CAS RN |
5794-14-9 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(1R,9R,11R,17R,18E)-18-ethylidene-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-4-15-14-8-10-22-11-9-21(20(15)22)16-6-5-7-17(25-3)19(16)23(13(2)24)18(21)12-14/h4-7,14,18,20H,8-12H2,1-3H3/b15-4+/t14-,18-,20-,21-/m1/s1 |
InChI Key |
CCNTUVFHVFQEJI-ULBRXFQASA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2CCN3[C@H]1[C@@]4(CC3)[C@@H](C2)N(C5=C4C=CC=C5OC)C(=O)C |
SMILES |
CC=C1C2CCN3C1C4(CC3)C(C2)N(C5=C4C=CC=C5OC)C(=O)C |
Canonical SMILES |
CC=C1C2CCN3C1C4(CC3)C(C2)N(C5=C4C=CC=C5OC)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



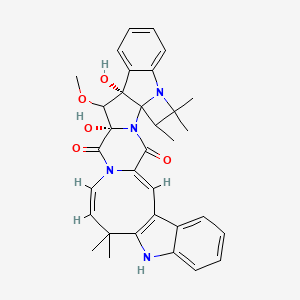
![2-[(2S,7R,8S,9S,10R,12R,14E,16R)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1240009.png)
![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)
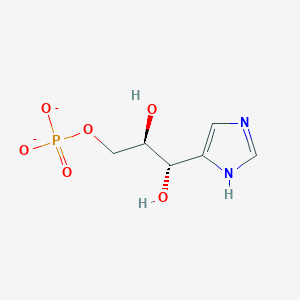
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240014.png)
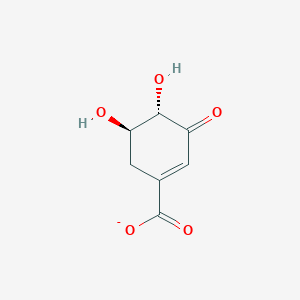

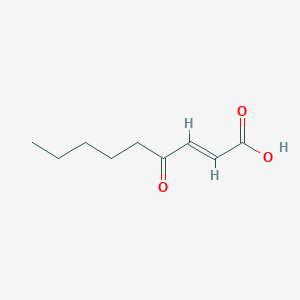


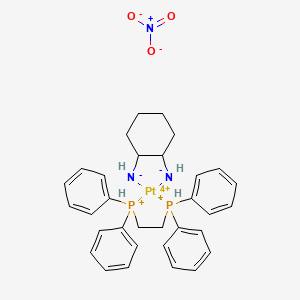


![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)